molecular formula C8H17N3O2S B069152 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine CAS No. 178311-72-3

1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine

Cat. No.: B069152
CAS No.: 178311-72-3
M. Wt: 219.31 g/mol
InChI Key: LXDRMDLRLWNIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine is a chemical compound that features both azetidine and piperazine rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine can be synthesized through a multi-step process involving the formation of the azetidine ring followed by the introduction of the piperazine moiety. The synthesis typically involves:

    Formation of Azetidine Ring: Starting from a suitable precursor, the azetidine ring is formed through cyclization reactions under controlled conditions.

    Introduction of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives as reactants.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the piperazine ring.

Scientific Research Applications

1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

    Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.

    Industrial Applications: It is investigated for its potential use in the development of new industrial chemicals and processes.

Mechanism of Action

The mechanism of action of 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.

Properties

IUPAC Name

1-(azetidin-3-yl)-4-methylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2S/c1-14(12,13)11-4-2-10(3-5-11)8-6-9-7-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDRMDLRLWNIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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